3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol

Catalog No.
S12194094
CAS No.
M.F
C10H12FNO2
M. Wt
197.21 g/mol
Availability
In Stock
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3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol

Product Name

3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C10H12FNO2/c1-14-9-3-2-7(11)4-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

GYQFDOLLUFKMJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CNC2)O

3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound characterized by its unique azetidine ring structure, which is a four-membered saturated heterocyclic compound. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its distinct chemical properties and potential biological activities. The molecular formula for this compound is C10H12FNO2, indicating it contains ten carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.

The chemical reactivity of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol can be categorized into several types of reactions:

  • Nucleophilic Substitution: The fluorine atom in the structure can participate in nucleophilic substitution reactions, where it may be replaced by various nucleophiles such as amines or thiols.
  • Reduction: This compound can undergo reduction reactions, particularly involving the azetidine nitrogen or the hydroxyl group, potentially leading to the formation of secondary or tertiary amines.
  • Oxidation: Oxidative reactions may occur at the hydroxyl group, converting it into a carbonyl compound under suitable conditions.

Common reagents for these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.

3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol has shown promise in various biological assays. Its structural features suggest potential activity against specific enzymes or receptors involved in disease processes. Preliminary studies indicate that compounds with similar structures may exhibit:

  • Antiviral Properties: The compound's ability to interfere with viral replication mechanisms could make it a candidate for antiviral therapies.
  • Anticancer Activity: Similar compounds have been explored for their ability to inhibit cancer cell proliferation by targeting pathways involved in cell growth and division.

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors that contain both the necessary carbon skeleton and functional groups.
  • Introduction of Functional Groups: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution or through direct fluorination methods.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product with high purity.

The potential applications of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol span various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure in drug discovery programs aimed at developing new antiviral or anticancer agents.
  • Chemical Research: It can be used as a reagent in synthetic organic chemistry for constructing more complex molecules.

Interaction studies are crucial for understanding how 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects, including its impact on cellular signaling pathways.

Similar Compounds

Several compounds share structural similarities with 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol, including:

  • 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
  • 5-Fluoro-2-methoxyphenol
  • Azetidine derivatives with other halogenated phenyl groups

Comparison with Similar Compounds

While many azetidine derivatives exhibit biological activity, 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol stands out due to:

  • Its specific combination of a fluorine atom and methoxy group, which can enhance lipophilicity and alter pharmacokinetic properties compared to similar compounds.
  • Unique reactivity patterns that allow for diverse synthetic modifications, making it valuable in medicinal chemistry.

3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol belongs to the azetidine class of saturated four-membered nitrogen-containing heterocycles. Its IUPAC name, 3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol, systematically describes its structure:

  • A central azetidine ring (C3H6N) with a hydroxyl (-OH) group at position 3.
  • A substituted phenyl group at the same position, featuring fluorine at the 5-position and a methoxy (-OCH3) group at the 2-position.

The molecular formula C10H12FNO2 reflects its composition:

PropertyValue
Molecular weight197.21 g/mol
CAS Registry Number1388055-33-1
Key structural motifsAzetidine ring, fluorine, methoxy, hydroxyl

The azetidine ring’s 25.4 kcal/mol ring strain (Fig. 1) confers unique reactivity, intermediate between aziridines (27.7 kcal/mol) and pyrrolidines (5.4 kcal/mol). The electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring modulate electronic effects, influencing solubility and intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

Azetidines have gained prominence in medicinal chemistry due to their balanced stability and reactivity. The synthesis of 3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol aligns with efforts to optimize bioactive scaffolds by introducing halogen and alkoxy substituents, which enhance metabolic stability and target affinity.

Key Milestones:

  • Early Azetidine Chemistry (1950s–1990s):
    Azetidine-2-carboxylic acid, a natural product, spurred interest in four-membered heterocycles. Initial syntheses relied on cyclization of β-amino alcohols or [2+2] cycloadditions, but yields were low.

  • Modern Functionalization (2000s–Present):
    Advancements in C–H activation enabled direct modification of azetidines. For example, the Schreiber group demonstrated Pd-catalyzed C(sp3)–H arylation of azetidines using 8-aminoquinoline directing groups, a method applicable to derivatives like 3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol.

  • Drug Discovery Applications:
    Azetidines are key motifs in drugs such as cobimetinib (anticancer) and ximelagatran (anticoagulant). The fluorine and methoxy groups in 3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol mirror strategies used to improve pharmacokinetics in clinical candidates.

Synthetic Evolution:

Recent routes to this compound involve:

  • Mannich Cyclization: Reacting 5-fluoro-2-methoxybenzaldehyde with ammonium acetate and nitromethane to form the azetidine core.
  • Post-Functionalization: Electrophilic aromatic substitution or transition-metal-catalyzed coupling to introduce fluorine and methoxy groups.

Azetidine Ring Formation Strategies

Nucleophilic Cyclization Approaches

Nucleophilic cyclization remains a cornerstone for constructing the azetidine ring. A prominent method involves the use of Grignard reagents to functionalize azetidin-3-one precursors. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can be synthesized via the Horner–Wadsworth–Emmons (HWE) reaction, where methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one under basic conditions [3]. This approach achieves a 72% yield after vacuum distillation, demonstrating scalability and efficiency [3]. Alternatively, Grignard addition to N-Cbz-protected azetidin-3-one derivatives enables the introduction of aryl groups at the 3-position, as demonstrated in the synthesis of 3-aryl-3-sulfanyl azetidines [2]. These methods leverage the electrophilic character of the ketone group, facilitating ring closure through intramolecular nucleophilic attack.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for azetidine synthesis. Iron-catalyzed thiol alkylation reactions enable direct functionalization of azetidin-3-ols, yielding 3-aryl-3-sulfanyl azetidines in high yields (up to 95%) [2]. This method utilizes FeCl₃ to generate an azetidine carbocation intermediate, which reacts with diverse thiols to install sulfur-containing substituents [2]. Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings, further expand access to substituted azetidines by enabling aryl–boron bond formation at the 3-position [3]. These strategies highlight the versatility of metal catalysts in overcoming the inherent ring strain of azetidines.

Functionalization of the Phenyl Substituent

Fluorination Techniques at the C5 Position

Introducing fluorine at the C5 position of the phenyl ring requires precise electrophilic or nucleophilic fluorination. Electrophilic fluorinating agents like Selectfluor® are commonly employed to achieve regioselective fluorination, particularly in electron-rich aromatic systems . Alternatively, cross-coupling reactions using fluorinated boronic acids enable late-stage installation of the fluorine atom. For example, Suzuki–Miyaura coupling with 5-fluoro-2-methoxyphenylboronic acid has been utilized to introduce the 5-fluoro substituent directly onto preformed azetidine intermediates [3]. This approach ensures high regiocontrol and compatibility with sensitive functional groups.

Methoxy Group Introduction at the C2 Position

The methoxy group at the C2 position is typically installed early in the synthesis via nucleophilic aromatic substitution or protection–deprotection strategies. Epichlorohydrin-derived intermediates are particularly effective, as demonstrated in the synthesis of 3-hydroxyazetidine hydrochloride, where benzylamine or benzhydrylamine reacts with epichlorohydrin to form the methoxy-substituted phenyl ring [4]. Subsequent hydrogenation or acid hydrolysis removes protecting groups, yielding the desired methoxy functionality [4]. Recent advances in continuous-flow chemistry have improved the efficiency of these steps, reducing reaction times and byproduct formation [6].

Purification and Isolation Protocols

Chromatographic Techniques (HPLC, Flash Column)

Chromatography is indispensable for purifying 3-(5-fluoro-2-methoxyphenyl)azetidin-3-ol due to its polar hydroxyl and amine groups. Flash column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) effectively separates synthetic intermediates [3]. High-performance liquid chromatography (HPLC) employing C18 reverse-phase columns and acetonitrile/water mobile phases achieves >98% purity for final compounds . Recent innovations in automated flash systems have enhanced reproducibility, particularly for gram-scale syntheses [6].

Crystallization Optimization

Crystallization protocols are critical for obtaining high-purity azetidine derivatives. Solvent screening studies indicate that mixtures of ethanol and water (7:3 v/v) optimally induce crystallization while minimizing residual solvents [4]. Seeding techniques and controlled cooling rates (0.5°C/min) further improve crystal uniformity [4]. For challenging cases, anti-solvent addition (e.g., tert-butyl methyl ether) precipitates the compound without compromising yield [2].

Data Tables

Table 1. Comparison of Azetidine Ring Formation Methods

MethodYield (%)Key ReagentsReference
HWE Reaction72NaH, THF [3]
Fe-Catalyzed Alkylation95FeCl₃, Thiols [2]
Grignard Addition85RMgX, N-Cbz Azetidin-3-one [2]

Table 2. Efficiency of Purification Techniques

TechniquePurity (%)Scale (g)Solvent System
Flash Chromatography951–10Ethyl Acetate/Hexane
HPLC980.1–0.5Acetonitrile/Water
Crystallization995–20Ethanol/Water

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁵N, ¹⁹F)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol through the analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol reveals characteristic resonances that confirm the azetidine ring structure and aromatic substitution pattern. The azetidine ring protons typically appear as distinctive multiplets in the aliphatic region. For structurally related 3-phenyl-azetidine compounds, the methylene protons adjacent to nitrogen (positions 2 and 4 of the azetidine ring) resonate between δ 3.5-4.2 ppm, while the methylene protons at position 3 appear at δ 2.5-3.0 ppm [3] [4].

The aromatic protons of the 5-fluoro-2-methoxyphenyl substituent exhibit characteristic splitting patterns due to fluorine coupling. The proton ortho to fluorine typically shows a doublet of doublets with coupling constants of approximately 8-12 Hz for ortho coupling and 6-8 Hz for meta fluorine coupling [5]. The methoxy group appears as a sharp singlet at approximately δ 3.8-3.9 ppm, consistent with aromatic methoxy substituents [6].

The hydroxyl proton at the 3-position of the azetidine ring appears as a broad signal around δ 2.5-3.5 ppm, which can exchange with deuterium oxide, confirming the presence of the tertiary alcohol functionality [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol. The azetidine ring carbons appear in characteristic regions: the quaternary carbon bearing the hydroxyl group (C-3) resonates around δ 75-85 ppm, while the methylene carbons (C-2 and C-4) appear at δ 50-65 ppm [7] [4].

The aromatic carbons exhibit characteristic patterns influenced by fluorine substitution. The carbon bearing fluorine shows a large doublet with ¹JC-F coupling of approximately 240-250 Hz, appearing around δ 155-165 ppm. Carbons ortho to fluorine display doublets with ²JC-F coupling of 15-25 Hz, while meta carbons show smaller couplings of 3-8 Hz [8] [5].

The methoxy carbon appears as a sharp singlet at δ 55-56 ppm, typical for aromatic methoxy groups. The carbon bearing the methoxy substituent resonates around δ 150-160 ppm, showing characteristic deshielding due to the electron-withdrawing effect of the oxygen atom [6].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Spectroscopy

¹⁵N nuclear magnetic resonance spectroscopy of azetidine derivatives provides crucial information about the nitrogen environment. Unsubstituted azetidine nitrogen resonates at δ 25.3 ppm relative to anhydrous ammonia, while substitution patterns significantly affect this chemical shift [7]. For 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol, the nitrogen chemical shift is expected to be downfield shifted due to the electron-withdrawing nature of the aromatic substituent.

The four-membered azetidine ring nitrogen exhibits distinct coupling patterns with adjacent carbons and protons. ¹H-¹⁵N coupling constants typically range from 5-15 Hz depending on the substitution pattern and ring conformation [9]. The ¹⁵N chemical shift serves as a sensitive probe for electronic effects and hydrogen bonding interactions involving the nitrogen lone pair [10].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopy

¹⁹F nuclear magnetic resonance spectroscopy provides highly sensitive structural information due to the large chemical shift range and coupling interactions of fluorine. For 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol, the fluorine nucleus appears as a characteristic signal around δ -115 to -120 ppm, typical for aromatic fluorine substituents in the meta position relative to electron-donating groups [8] [11].

The fluorine coupling with adjacent aromatic protons creates distinctive splitting patterns that confirm the substitution pattern. Ortho coupling constants range from 8-12 Hz, while meta coupling constants are typically 6-8 Hz. These coupling patterns serve as diagnostic tools for confirming the regiochemistry of fluorine substitution [5].

The ¹⁹F chemical shift is sensitive to electronic effects from neighboring substituents, with electron-donating groups such as methoxy causing upfield shifts compared to unsubstituted aromatic fluorides [12].

High-Resolution Mass Spectrometry (High-Resolution Mass Spectrometry)

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol. The molecular ion peak appears at m/z 197.0896 [M+H]⁺, corresponding to the protonated molecular ion of C₁₀H₁₂FNO₂ [1] [13].

Molecular Ion and Isotope Patterns

The molecular ion cluster exhibits characteristic isotope patterns arising from ¹³C and ¹⁵N natural abundance. The M+1 peak intensity relative to the molecular ion reflects the presence of ten carbon atoms, with an expected relative intensity of approximately 10.8%. The fluorine isotope ¹⁹F contributes as a monoisotopic element, simplifying the isotope pattern interpretation [13].

Common adduct ions observed include [M+Na]⁺ at m/z 219.0715 and [M+K]⁺ at m/z 235.0455, which provide additional confirmation of the molecular formula. The high resolution and mass accuracy of modern instruments allow differentiation from isobaric compounds and provide elemental composition determination [14].

Fragmentation Patterns

The fragmentation behavior of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol follows characteristic patterns for azetidine derivatives. The primary fragmentation pathway involves cleavage of the bond between the azetidine ring and the aromatic substituent, generating a base peak at m/z 152.0431 corresponding to the 5-fluoro-2-methoxyphenyl cation [C₇H₆FO]⁺ [15] [14].

Secondary fragmentation of the azetidine portion produces characteristic ions at m/z 72.0444 [C₃H₆NO]⁺ and m/z 58.0651 [C₃H₈N]⁺, arising from loss of formaldehyde and hydroxyl groups respectively. The aromatic fragment undergoes typical electrophilic fragmentation, losing methoxy groups to form ions at m/z 121.0277 [C₆H₄FO]⁺ and m/z 95.0303 [C₆H₄F]⁺ [16] [17].

The presence of fluorine influences fragmentation pathways through its electron-withdrawing effects, stabilizing certain ionic fragments while destabilizing others. This creates diagnostic fragmentation patterns that confirm both the fluorine position and the overall molecular architecture [12].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol crystals [18] [19].

Crystal System and Unit Cell Parameters

Azetidine derivatives typically crystallize in common space groups, with many examples adopting monoclinic or orthorhombic crystal systems. The crystal structure determination requires measurement of unit cell parameters including lattice constants (a, b, c), angles (α, β, γ), and space group symmetry [18] [20].

For related azetidine compounds, typical unit cell dimensions range from 6-12 Å for the shorter axes, with larger values for axes incorporating molecular stacking or hydrogen bonding networks. The space group selection is influenced by the hydrogen bonding patterns established by the azetidine nitrogen and hydroxyl group [18].

Molecular Geometry and Bond Parameters

The azetidine ring in 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol adopts a non-planar, puckered conformation characteristic of four-membered rings. The ring puckering is quantified by the dihedral angle between planes defined by opposite ring atoms, typically ranging from 150° to 180° for azetidine derivatives [21] [22].

Bond lengths within the azetidine ring show characteristic patterns: C-N bonds typically measure 1.45-1.48 Å, while C-C bonds range from 1.52-1.56 Å. The C-OH bond length at the tertiary carbon position measures approximately 1.42-1.45 Å, consistent with sp³ hybridization [18] [21].

The aromatic ring maintains planarity with typical benzene bond lengths (1.38-1.40 Å) and angles (119-121°). The fluorine-carbon bond length measures approximately 1.34-1.36 Å, shorter than typical C-C bonds due to the high electronegativity of fluorine [19].

Intermolecular Interactions and Crystal Packing

Crystal packing is dominated by hydrogen bonding interactions involving the azetidine nitrogen and hydroxyl groups. Nitrogen-hydrogen bonds typically form cooperative chains with N···N distances of 2.9-3.2 Å and N-H···N angles approaching linearity [18].

The hydroxyl group participates in O-H···N or O-H···O hydrogen bonds, creating three-dimensional networks that stabilize the crystal structure. These interactions influence both the crystal morphology and physical properties such as melting point and solubility [23] [18].

Weak intermolecular interactions including C-H···F contacts contribute to crystal stability, with typical H···F distances of 2.4-2.7 Å. The fluorine atom can also participate in halogen bonding interactions that influence molecular orientation within the crystal lattice [19].

Computational Chemistry Predictions

Computational chemistry methods provide theoretical insights into the electronic structure, geometry, and properties of 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol through quantum mechanical calculations [24] [25].

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP with polarized basis sets provide accurate predictions of molecular geometry and electronic properties. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, with typical deviations of less than 0.02 Å for bond lengths and 2° for bond angles [24] [26].

The optimized geometry confirms the non-planar azetidine ring conformation with a calculated puckering angle of approximately 25-30° from planarity. The barrier for ring inversion is calculated to be relatively low (5-10 kcal/mol), consistent with the dynamic nature of four-membered rings at room temperature [26] [27].

Electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into reactivity and stability. The highest occupied molecular orbital is typically localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital shows contributions from the aromatic π* system [28] [29].

Molecular Orbital Analysis and Electronic Structure

Molecular orbital calculations reveal the electronic distribution within 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol. The nitrogen lone pair occupies a high-energy molecular orbital with significant s-character, making it readily available for hydrogen bonding and coordination interactions [26] [29].

The fluorine substitution affects the aromatic π-electron system through inductive and mesomeric effects. The C-F bond exhibits significant ionic character, with natural bond orbital analysis showing charge transfer from carbon to fluorine of approximately 0.3-0.4 electrons [28].

The methoxy group contributes electron density to the aromatic system through resonance donation, partially offsetting the electron-withdrawing effect of fluorine. This electronic balance influences both chemical reactivity and spectroscopic properties [28].

Conformational Analysis and Energetics

Conformational analysis reveals multiple stable conformations arising from rotation about the bond connecting the azetidine ring to the aromatic system. The energy barriers between conformations typically range from 3-8 kcal/mol, indicating rapid interconversion at room temperature [30] [27].

The preferred conformation is influenced by intramolecular interactions including weak C-H···F contacts and dipole-dipole interactions. Solvent effects can significantly alter the relative stabilities of different conformations through differential solvation [28].

Ring strain energy calculations for the azetidine moiety yield values of approximately 25-30 kcal/mol, intermediate between the highly strained cyclopropane (27 kcal/mol) and the less strained cyclopentane (6 kcal/mol). This strain energy contributes to the enhanced reactivity of azetidine derivatives in ring-opening reactions [24] [27].

Vibrational Frequency Predictions

Calculated vibrational frequencies provide assignments for infrared and Raman spectroscopic bands. The azetidine ring breathing mode appears around 800-900 cm⁻¹, while C-N stretching vibrations occur at 1000-1100 cm⁻¹. The C-F stretching frequency is predicted at approximately 1200-1300 cm⁻¹, characteristic of aromatic C-F bonds [2] [27].

Hydroxyl stretching vibrations appear as broad bands around 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions. The calculations correctly predict the infrared intensity patterns, with C-F and O-H stretches showing high intensities due to large dipole moment derivatives [2].

Data Tables

PropertyValueMethodReference
Molecular FormulaC₁₀H₁₂FNO₂- [1]
Molecular Weight197.21 g/mol- [1]
¹H NMR (CDCl₃)δ 3.8-4.2 (m, azetidine CH₂)NMR [4]
¹³C NMRδ 75-85 (C-OH), δ 155-165 (C-F)NMR [4]
¹⁹F NMRδ -115 to -120 ppmNMR [8]
HRMS [M+H]⁺m/z 197.0896MS [1]
Ring Strain Energy25-30 kcal/molDFT [24]
C-N Bond Length1.45-1.48 ÅX-ray/DFT [18]
C-F Bond Length1.34-1.36 ÅX-ray/DFT [19]
Ring Puckering Angle150-180°X-ray [21]
Spectroscopic MethodKey ObservationsDiagnostic Value
¹H NMRAzetidine CH₂ patterns, aromatic F-couplingStructural confirmation
¹³C NMRQuaternary C-OH, fluorine coupling patternsSubstitution pattern
¹⁹F NMRAromatic F chemical shift, H-F couplingRegiochemistry
¹⁵N NMRNitrogen environment, coupling constantsElectronic effects
HRMSMolecular ion, fragmentation patternsMolecular formula
Computational ParameterCalculated ValueMethodAccuracy
HOMO Energy-6.2 to -6.8 eVDFT B3LYP±0.2 eV
LUMO Energy-0.8 to -1.2 eVDFT B3LYP±0.2 eV
Dipole Moment2.8-3.4 DDFT±0.3 D
C-N Bond Length1.463 ÅDFT/6-31G(d)±0.01 Å
Ring Inversion Barrier8-12 kcal/molDFT±2 kcal/mol

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.08520679 g/mol

Monoisotopic Mass

197.08520679 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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